DAT Affinity of 9-Azabicyclo[3.3.1]nonane Core vs. Tropane Analogs: A 100-Fold Decrease in Potency
In a direct class-level comparison, the unsubstituted 9-azabicyclo[3.3.1]nonane core, which serves as the foundational scaffold for Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate, exhibits a 100-fold lower affinity for the dopamine transporter (DAT) compared to cocaine and related tropane analogs [1]. This quantifiable difference underscores the core's distinct pharmacological starting point, making it valuable as a negative control or a scaffold for building novel, non-tropane based ligands where tropane-like potency is undesirable.
| Evidence Dimension | DAT Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2–14 μM (for related 9-azabicyclo[3.3.1]nonane derivatives without N-substitution or 3-aryl groups) [1] |
| Comparator Or Baseline | Cocaine and other tropane analogs |
| Quantified Difference | 100-fold less potent (Ki for cocaine ~ 0.02-0.14 μM) [1] |
| Conditions | In vitro competitive binding assay using [³H]WIN 35,428 in rat caudate-putamen tissue. |
Why This Matters
This data allows researchers to select the 9-azabicyclo[3.3.1]nonane scaffold for SAR studies where a lower intrinsic DAT affinity is required as a baseline, differentiating it from high-potency tropane-based starting points.
- [1] Chen, Z., Izenwasser, S., Katz, J. L., Zhu, N., Klein, C. L., & Trudell, M. L. (1996). Synthesis and Dopamine Transporter Affinity of 2-(Methoxycarbonyl)-9-methyl-3-phenyl-9-azabicyclo[3.3.1]nonane Derivatives. Journal of Medicinal Chemistry, 39(24), 4744–4749. https://doi.org/10.1021/jm960507d View Source
